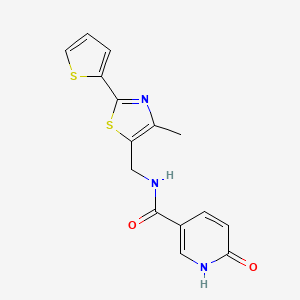

6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a key component in many biologically active compounds and plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiazole, on the other hand, is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different types of compounds .Chemical Reactions Analysis

The chemical reactions involving thiophene and thiazole derivatives can vary widely depending on the specific compound and conditions. For example, thiophene can undergo reactions such as halogenation, metalation, and oxidation .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The properties of the specific compound “6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide” would depend on its exact structure.Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives, including our compound of interest, have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as aging and diseases like cancer.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have shown potential as analgesic and anti-inflammatory agents . This makes them promising candidates for the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This suggests potential applications in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.

Antiviral Activity

Some thiazole compounds have shown antiviral properties . This opens up possibilities for the development of new antiviral drugs, which are particularly important in the current global health context.

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic activity . Diuretics are drugs that help promote diuresis, the increased production of urine. They are used to treat a variety of conditions, including heart failure, liver cirrhosis, hypertension, and certain kidney diseases.

Anticonvulsant Activity

Thiazole compounds have shown potential as anticonvulsant agents . This suggests possible applications in the treatment of epilepsy and other conditions characterized by excessive and abnormal brain cell activity.

Neuroprotective Activity

Thiazole derivatives have demonstrated neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor and Cytotoxic Activity

Thiazole compounds have shown antitumor and cytotoxic activities . This suggests potential applications in cancer treatment. For example, one compound demonstrated potent effects on prostate cancer .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets These include various enzymes, receptors, and proteins involved in critical biological processes

Mode of Action

The exact mode of action of this compound is currently unknown. Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways These include pathways involved in inflammation, pain perception, microbial infection, and cancer

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties

Result of Action

Thiazole derivatives have been found to have a wide range of biological activities These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Zukünftige Richtungen

The future research directions would likely involve further exploration of the biological activities of the compound, as well as optimization of its synthesis. Given the wide range of activities exhibited by thiophene and thiazole derivatives, there could be many potential applications in medicinal chemistry .

Eigenschaften

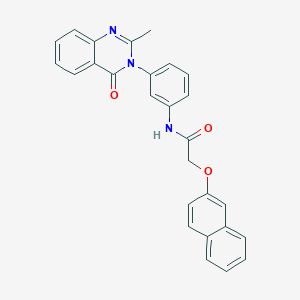

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-9-12(22-15(18-9)11-3-2-6-21-11)8-17-14(20)10-4-5-13(19)16-7-10/h2-7H,8H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSQIZPCYSZNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2809422.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809424.png)

![(5-Fluoropyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2809428.png)